molecular formula C3H4BNO2S B8270634 Thiazole-5-boronic acid CAS No. 942190-81-0

Thiazole-5-boronic acid

Cat. No.: B8270634
CAS No.: 942190-81-0
M. Wt: 128.95 g/mol
InChI Key: OPMGYPOENUJLEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazole-5-boronic acid is a heterocyclic boronic acid derivative featuring a thiazole ring substituted with a boronic acid group at the 5-position. Its molecular formula is C₃H₄BNO₂S, with a molecular weight of 128.95 g/mol . The compound is often stabilized as its pinacol ester (this compound pinacol ester, CAS 1086111-09-2), which has improved stability and is widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and agrochemicals . Key properties include:

  • Storage: Requires inert atmosphere and freezing at -20°C to prevent degradation .
  • Applications: Critical in medicinal chemistry for constructing thiazole-containing drug candidates, such as kinase inhibitors and antimicrobial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiazole-5-boronic acid can be synthesized through several methods. One common approach involves the lithiation of 2-bromothiazole followed by boronation with triisopropyl borate and subsequent transesterification with pinacol in the presence of acetic acid . Another method includes the reaction of thiocarboxylic acids with α-haloketones in the presence of ammonium acetate under refluxing acetic acid conditions .

Industrial Production Methods: While specific industrial production methods for thiazol-5-ylboronic acid are not extensively documented, the general principles of boronic acid synthesis apply. These typically involve the use of borate esters derived from boric acid through dehydration with alcohols .

Chemical Reactions Analysis

Types of Reactions: Thiazole-5-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated compounds and nucleophiles.

    Cross-Coupling: Palladium catalysts, base (e.g., potassium carbonate), and solvents like tetrahydrofuran or dimethylformamide.

Major Products: The major products formed from these reactions include various substituted thiazoles and biaryl compounds, which are valuable intermediates in organic synthesis .

Mechanism of Action

The mechanism of action of thiazol-5-ylboronic acid primarily involves its role as a Lewis acid, facilitating various chemical reactions. In biological systems, thiazole derivatives can interact with enzymes and receptors, influencing biochemical pathways. For example, thiazole-containing drugs can inhibit specific enzymes or modulate receptor activity, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole-5-boronic acid belongs to a broader class of heterocyclic boronic acids. Below is a comparative analysis with structurally or functionally related compounds:

Structural and Molecular Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Stability Notes
This compound C₃H₄BNO₂S 128.95 Boronic acid at thiazole C5 Air/moisture-sensitive; requires pinacol ester stabilization
Thiophene-2-boronic acid C₄H₅BO₂S 127.96 Boronic acid at thiophene C2 More stable; fewer steric hindrance issues
5-(Thiazol-2-yl)thiophene-2-boronic acid C₇H₆BNO₂S₂ 211.07 Thiophene C2 linked to thiazole C2 Hybrid structure; moderate stability in polar solvents
4-(2-Fluorophenyl)this compound pinacol ester C₁₅H₁₉BFNO₃S 323.19 Fluorophenyl group at thiazole C4 Enhanced lipophilicity; used in targeted drug design

Key Observations :

  • Electronic Effects : The thiazole ring in this compound introduces electron-withdrawing effects, enhancing reactivity in cross-coupling reactions compared to thiophene analogues .
  • Stability : Thiazole boronic acids are historically less stable than phenyl or thiophene derivatives due to ring strain and sensitivity to hydrolysis, necessitating protective groups like pinacol esters .

Research and Industrial Relevance

This compound is pivotal in drug development, with suppliers like CombiPhos Catalysts and Sigma-Aldrich offering gram-to-kilogram scales for early-stage research . Its derivatives are actively explored for:

  • Anticancer Agents : Thiazole-boronic acid hybrids targeting proteasome inhibition .
  • Antimicrobials: Structural motifs in compounds like 2-amino-5-nitrothiazole derivatives .

Challenges: Scalability and stability remain hurdles, though advances in catalytic synthesis (e.g., CombiPhos’ novel methods) are addressing these limitations .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and characterizing thiazole-5-boronic acid to ensure reproducibility in academic research?

  • Methodological Answer : Synthesis should follow protocols validated by spectroscopic characterization (e.g., 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry). For enzymatic incorporation, use Huisgen cycloaddition for triphosphate derivatives, as demonstrated in boronic acid-labeled thymidine triphosphate synthesis . Purity must be confirmed via HPLC (>95%), with detailed experimental conditions (solvent, temperature, reaction time) documented to avoid batch-to-batch variability. Characterization of boronic acid-diol interactions via 11B^{11}B-NMR can validate binding specificity .

Q. How can this compound be utilized in chemosensor design for detecting biologically relevant analytes?

  • Methodological Answer : Leverage reversible boronate ester formation with diols (e.g., saccharides) or anion-binding properties. Design fluorescence-based sensors by conjugating this compound to fluorophores (e.g., TAMRA derivatives) and quantify binding affinity via titration experiments with KdK_d calculations . Optimize selectivity by testing against structurally similar analytes (e.g., fructose vs. glucose) and validate under physiological pH conditions .

Advanced Research Questions

Q. What experimental strategies address contradictions in cross-study comparisons of this compound’s binding kinetics?

  • Methodological Answer : Standardize assay conditions (pH, ionic strength, temperature) and use isothermal titration calorimetry (ITC) for direct thermodynamic measurements. Address discrepancies by comparing data across orthogonal methods (e.g., surface plasmon resonance vs. fluorescence quenching) . Perform meta-analyses of published KdK_d values, accounting for variations in buffer systems or probe design, and report confidence intervals .

Q. How can this compound be integrated into hydrogels for glucose-responsive drug delivery systems?

  • Methodological Answer : Synthesize boronic acid-containing hydrogels via free-radical polymerization using crosslinkers like PEG-DA. Characterize glucose sensitivity through swelling studies (dynamic swelling ratio measurements) and validate reversibility via cyclic compression testing . Optimize insulin release kinetics using Franz diffusion cells and correlate with glucose concentration gradients .

Q. What role does this compound play in epigenetics research, particularly in detecting 5-hydroxymethylcytosine (5hmC)?

  • Methodological Answer : Use boronic acid-mediated PCR to selectively amplify 5hmC-rich DNA regions. Optimize inhibition efficiency by testing derivatives (e.g., 2-(2′-chlorobenzyloxy) phenylboronic acid) and validate specificity via Sanger sequencing or bisulfite conversion controls . Apply this method to profile 5hmC distribution in gene introns (e.g., Pax5 in embryonic stem cells) .

Q. How can researchers resolve challenges in enzymatic incorporation of this compound into DNA templates?

  • Methodological Answer : Use high-fidelity DNA polymerases (e.g., Taq or Phusion) and optimize buffer conditions (Mg2+^{2+}, dNTP ratios) to enhance template recognition. Validate incorporation efficiency via PAGE or MALDI-TOF analysis . For PCR amplification, test cycle numbers and annealing temperatures to minimize nonspecific amplification .

Methodological and Data Analysis Questions

Q. What statistical approaches are recommended for analyzing dose-response data in this compound-based HDAC inhibition studies?

  • Methodological Answer : Fit dose-response curves using nonlinear regression (e.g., four-parameter logistic model) to calculate IC50_{50} and GI50_{50} values. Compare potency ratios (GI50_{50}/IC50_{50}) to assess cellular vs. enzymatic activity . Use ANOVA for cross-compound efficacy analysis and molecular docking simulations to rationalize structure-activity relationships .

Q. How can researchers ensure selectivity in this compound-based sensors when analyzing complex biological matrices?

  • Methodological Answer : Perform interference studies with common biomolecules (e.g., amino acids, nucleotides) and use principal component analysis (PCA) to differentiate signal contributions. Employ competitive binding assays with excess dummy analytes to confirm specificity . Validate in cell lysates or serum via spike-recovery experiments and limit of detection (LOD) calculations .

Properties

CAS No.

942190-81-0

Molecular Formula

C3H4BNO2S

Molecular Weight

128.95 g/mol

IUPAC Name

1,3-thiazol-5-ylboronic acid

InChI

InChI=1S/C3H4BNO2S/c6-4(7)3-1-5-2-8-3/h1-2,6-7H

InChI Key

OPMGYPOENUJLEM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=CS1)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.